Pterocarpadiol D
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Overview
Description
Preparation Methods
Pterocarpadiol D can be isolated from Derris robusta through ethanol extraction followed by extensive spectroscopic analysis . The isolation process involves the extraction of the plant material with ethanol, followed by purification using chromatographic techniques . The structure of this compound is elucidated based on spectroscopic data, including NMR and mass spectrometry .
Chemical Reactions Analysis
Pterocarpadiol D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pterocarpadiol D has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a marker for chemotaxonomical classification of plant species . In biology, it exhibits antioxidant, antibacterial, and pesticidal activities . In medicine, it has potential therapeutic applications for treating diseases such as arthritis and eczema .
Mechanism of Action
The mechanism of action of Pterocarpadiol D involves its interaction with various molecular targets and pathways. It exerts its effects through antioxidant and antibacterial activities, which are mediated by its ability to scavenge free radicals and inhibit bacterial growth . The specific molecular targets and pathways involved in these activities are still under investigation .
Comparison with Similar Compounds
Pterocarpadiol D is unique among pterocarpans due to its rare 6a,11b-dihydroxypterocarpan structure . Similar compounds include Pterocarpadiols A, B, and C, which also possess the 6a,11b-dihydroxypterocarpan structure but differ in their specific substituents and biological activities . Other related pterocarpans include maackiain, medicarpin, and pisatin .
Properties
Molecular Formula |
C16H16O6 |
---|---|
Molecular Weight |
304.29 g/mol |
IUPAC Name |
(6aS,11aR,11bS)-6a,11b-dihydroxy-9-methoxy-1,2,6,11a-tetrahydro-[1]benzofuro[3,2-c]chromen-3-one |
InChI |
InChI=1S/C16H16O6/c1-20-10-2-3-11-12(7-10)22-14-15(18)5-4-9(17)6-13(15)21-8-16(11,14)19/h2-3,6-7,14,18-19H,4-5,8H2,1H3/t14-,15+,16+/m0/s1 |
InChI Key |
KWUKOIDTQSGINV-ARFHVFGLSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@@]3(COC4=CC(=O)CC[C@@]4([C@@H]3O2)O)O |
Canonical SMILES |
COC1=CC2=C(C=C1)C3(COC4=CC(=O)CCC4(C3O2)O)O |
Origin of Product |
United States |
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